molecular formula C20H23N5OS B6454945 1-(propan-2-yl)-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2548984-52-5

1-(propan-2-yl)-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B6454945
CAS No.: 2548984-52-5
M. Wt: 381.5 g/mol
InChI Key: WYEHMQHQESTJCL-UHFFFAOYSA-N
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Description

This compound features a benzodiazole (benzimidazole) core substituted with a propan-2-yl group and a 5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl moiety.

Properties

IUPAC Name

[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13(2)25-18-6-4-3-5-16(18)22-20(25)24-9-14-7-23(8-15(14)10-24)19(26)17-11-27-12-21-17/h3-6,11-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEHMQHQESTJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Sulfonyl-Linked Trimethylpyrazole Derivative

The compound 1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole () replaces the thiazole-4-carbonyl with a sulfonyl-trimethylpyrazole group. The trimethylpyrazole may enhance steric bulk, affecting binding specificity .

Thioether-Linked Benzothiazole and Thiadiazole Derivatives

Compounds such as 5-amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile () and 5-amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile () feature thioether linkages to sulfur-rich heterocycles. However, the absence of the bicyclic pyrrolopyrrole system in these derivatives may reduce structural rigidity .

Benzodiazole vs. Pyrazole/Imidazolone Cores

Compounds like 1-benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles () utilize non-fused pyrazole or imidazolone cores. The benzodiazole in the target compound offers a larger aromatic surface for interactions, which could enhance binding affinity in biological targets. Conversely, dihydropyrazoles in exhibit partial saturation, possibly improving metabolic stability .

Propan-2-yl-Substituted Boronates and Carboxylic Acids

lists compounds such as 1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole , which contain boronate esters for cross-coupling applications. The target compound lacks such reactive handles but incorporates a thiazole-carbonyl group that could serve as a hydrogen bond acceptor. Carboxylic acid derivatives (e.g., 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) highlight the role of acidic moieties in solubility and salt formation, absent in the target compound .

Data Table: Key Structural and Inferred Properties

Compound Core Structure Key Substituent(s) Inferred Properties
Target Compound Benzimidazole Thiazole-4-carbonyl, octahydropyrrolopyrrole High solubility (polar groups), rigid bicyclic amine, potential H-bonding
Sulfonyl-trimethylpyrazole analogue () Benzimidazole Sulfonyl-trimethylpyrazole Electron-withdrawing, steric bulk, reduced nucleophilicity
Thioether-benzothiazole () Pyrazole Benzothiazole-thioether Lipophilic, improved membrane permeability, less rigid
Boronate-indazole () Indazole Tetramethyl dioxaborolane Reactive for Suzuki coupling, potential for derivatization
Trifluoromethyl-pyrazole-carboxylic acid () Pyrazole Trifluoromethyl, carboxylic acid High acidity, solubility via salt formation, metabolic stability

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis may involve nucleophilic acyl substitution (similar to ’s thioether formation) for the thiazole-carbonyl linkage. The octahydropyrrolopyrrole moiety likely requires cyclization or ring-closing metathesis, increasing synthetic complexity .
  • Biological Activity : Analogues with sulfur heterocycles (e.g., benzothiazole in ) show antimicrobial activity. The target compound’s thiazole and benzodiazole groups may target similar pathways but with modified efficacy due to structural differences .

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